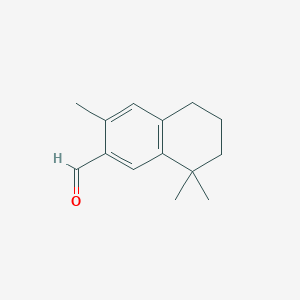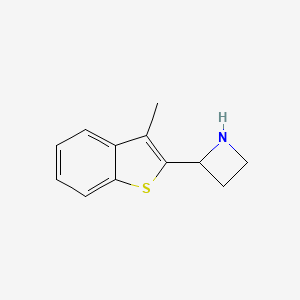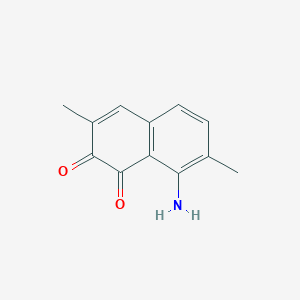
3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C14H18O It is a derivative of naphthalene, characterized by the presence of three methyl groups and a formyl group attached to a tetrahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the alkylation of a naphthalene derivative followed by formylation. One common method involves the Friedel-Crafts alkylation of naphthalene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the trimethyl groups at the desired positions. The resulting intermediate is then subjected to formylation using reagents like dichloromethyl methyl ether and a Lewis acid to introduce the formyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-purity 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effect of the formyl group. These effects modulate the compound’s reactivity towards electrophiles and nucleophiles, facilitating various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound, lacking the methyl and formyl groups.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.
2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: A similar compound with different methyl group positions.
Uniqueness
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the specific positioning of its methyl and formyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Propriétés
Numéro CAS |
92863-11-1 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H18O/c1-10-7-11-5-4-6-14(2,3)13(11)8-12(10)9-15/h7-9H,4-6H2,1-3H3 |
Clé InChI |
KTPBKTARRQKWBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C=O)C(CCC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)




![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)


